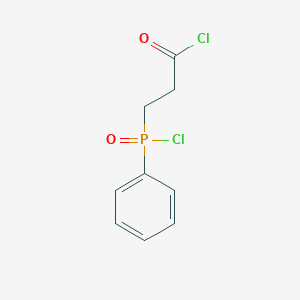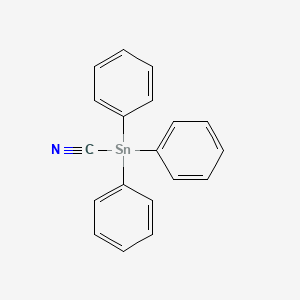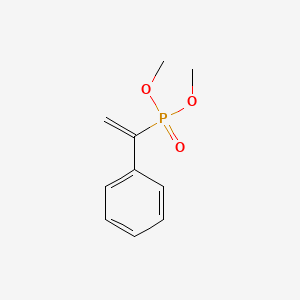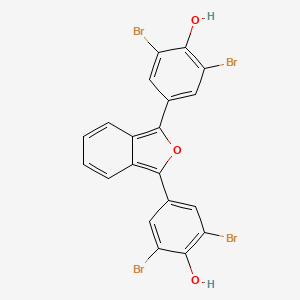
4,4'-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is a synthetic organic compound that features a benzofuran core with two dibromophenol groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the use of potassium tribromide as a brominating agent, which reacts with bisphenol derivatives under ambient conditions to yield the desired product . The reaction is usually carried out in solvents such as 1,4-dioxane, ethyl acetate, or tetrahydrofuran, and the process is characterized by high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale. The use of efficient brominating agents and optimized reaction conditions would be crucial for scaling up the synthesis while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, potentially leading to quinone derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Industry: It can be used in the production of polymers, coatings, and other materials that benefit from its unique properties.
Mécanisme D'action
The mechanism by which 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) exerts its effects is not fully understood. its activity is likely related to the presence of the benzofuran core and dibromophenol groups, which can interact with various molecular targets. These interactions may involve binding to enzymes or receptors, disrupting microbial cell walls, or interfering with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): This compound has a cyclohexane ring instead of a benzofuran core and exhibits similar bromination patterns.
4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol): This compound features a different core structure but shares the dibromophenol groups.
Uniqueness
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is unique due to its benzofuran core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6315-36-2 |
|---|---|
Formule moléculaire |
C20H10Br4O3 |
Poids moléculaire |
617.9 g/mol |
Nom IUPAC |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-yl]phenol |
InChI |
InChI=1S/C20H10Br4O3/c21-13-5-9(6-14(22)17(13)25)19-11-3-1-2-4-12(11)20(27-19)10-7-15(23)18(26)16(24)8-10/h1-8,25-26H |
Clé InChI |
FYXQYPGKUZHMHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(OC(=C2C=C1)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


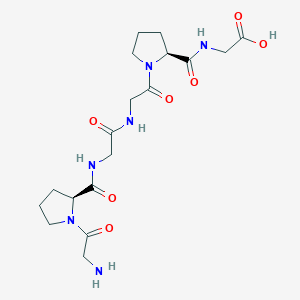
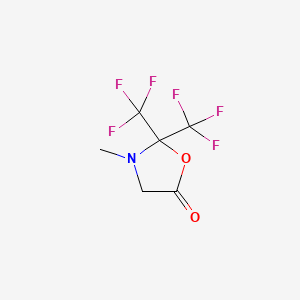
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
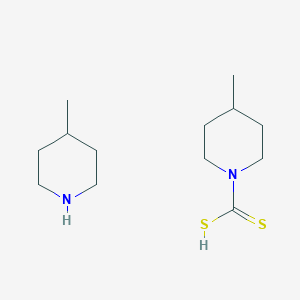
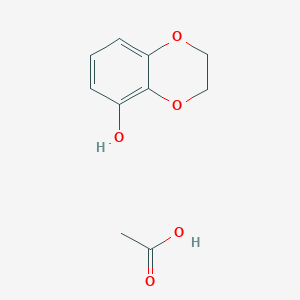

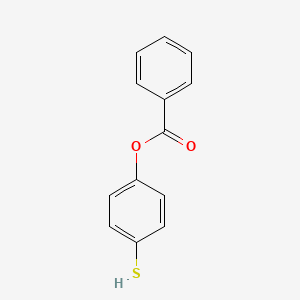

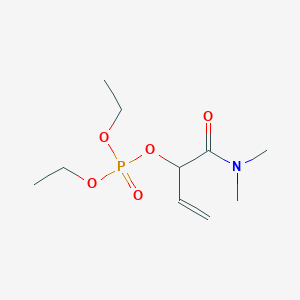
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
